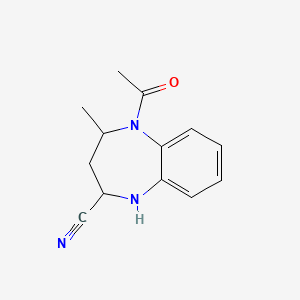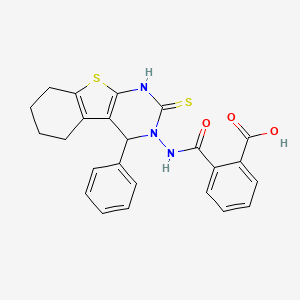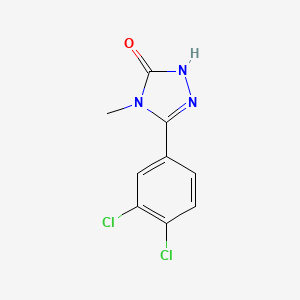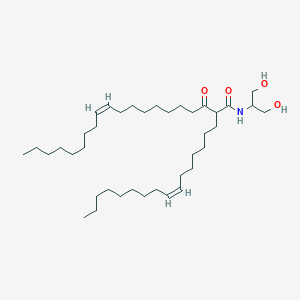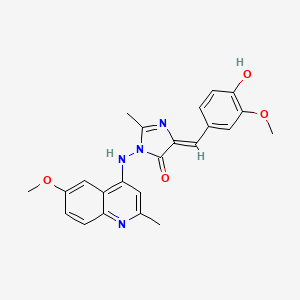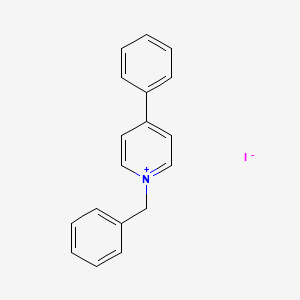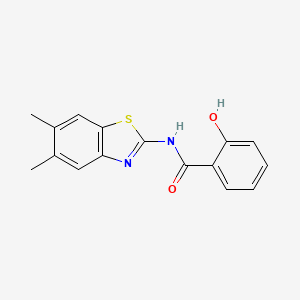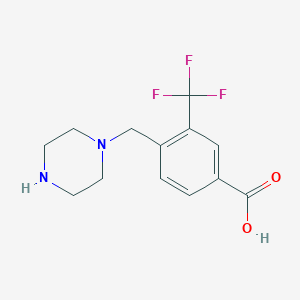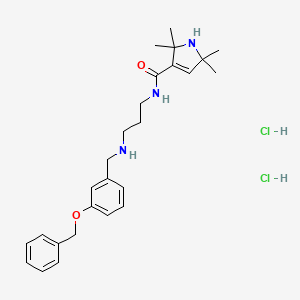
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((3-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((3-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((3-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride typically involves multi-step organic reactions. The process may start with the formation of the pyrrole ring, followed by the introduction of the carboxamide group and subsequent functionalization with the phenylmethyloxy and tetramethyl groups. Common reagents used in these steps include amines, aldehydes, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrole-3-carboxamide derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1H-Pyrrole-3-carboxamide derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or receptor modulators.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-3-carboxamide derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrole-2-carboxamide: Another pyrrole derivative with similar biological activities.
2,5-Dimethyl-1H-pyrrole-3-carboxamide: Differing in the position and number of methyl groups.
N-Phenyl-1H-pyrrole-3-carboxamide: Featuring a phenyl group instead of the phenylmethyloxy group.
Uniqueness
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((3-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other pyrrole derivatives.
Propriétés
Numéro CAS |
102131-96-4 |
|---|---|
Formule moléculaire |
C26H37Cl2N3O2 |
Poids moléculaire |
494.5 g/mol |
Nom IUPAC |
2,2,5,5-tetramethyl-N-[3-[(3-phenylmethoxyphenyl)methylamino]propyl]-1H-pyrrole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C26H35N3O2.2ClH/c1-25(2)17-23(26(3,4)29-25)24(30)28-15-9-14-27-18-21-12-8-13-22(16-21)31-19-20-10-6-5-7-11-20;;/h5-8,10-13,16-17,27,29H,9,14-15,18-19H2,1-4H3,(H,28,30);2*1H |
Clé InChI |
NIFCBPWJOQUREE-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(C(N1)(C)C)C(=O)NCCCNCC2=CC(=CC=C2)OCC3=CC=CC=C3)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



